Technical Monograph: 1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
Technical Monograph: 1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
This technical guide provides an in-depth analysis of 1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde , a specialized heterocyclic building block.[1] While often overshadowed by its 3-carbaldehyde isomers (common in agrochemistry) or sulfonylated analogs (like Vonoprazan intermediates), this specific scaffold represents a critical entry point for N-aryl pyrrole medicinal chemistry.
Part 1: Chemical Identity & Structural Profile[1][2]
This molecule is a biaryl system comprising an electron-rich pyrrole ring N-linked to an electron-deficient 2,3-dichlorophenyl moiety, with a reactive formyl group at the C2 position.
| Property | Data / Specification |
| Chemical Name | 1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde |
| CAS Number | Not widely listed (Specialized Custom Synthesis).[1] Note: Often confused with the 3,5-dichloro isomer (CAS 881674-56-2) or the parent pyrrole-2-carbaldehyde (CAS 1003-29-8).[1] |
| Molecular Formula | C₁₁H₇Cl₂NO |
| Molecular Weight | 240.08 g/mol |
| Structural Features | [1] • N-Aryl Bond: Sterically crowded due to 2,3-dichloro substitution.[1]• C2-Formyl: Highly reactive electrophile for condensation/reductive amination.• Electronic State: The N-aryl group pulls electron density, slightly deactivating the pyrrole ring compared to N-alkyl analogs.[1] |
| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in water. |
Part 2: Synthetic Architecture (The Core Workflow)
The synthesis of this molecule requires a linear two-step protocol .[1] Direct coupling of pyrrole-2-carbaldehyde with 2,3-dichloroiodobenzene is chemically inefficient due to poor nucleophilicity of the aldehyde-deactivated pyrrole nitrogen.[1]
The Superior Route: Construct the pyrrole ring on the aniline (Clauson-Kaas), then functionalize (Vilsmeier-Haack).
Objective: Formation of 1-(2,3-dichlorophenyl)-1H-pyrrole.[1]
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Reagents: 2,3-Dichloroaniline, 2,5-Dimethoxytetrahydrofuran.
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Catalyst: Glacial Acetic Acid (or dilute HCl).
-
Mechanism: Acid-catalyzed double condensation.[1] The aniline attacks the oxonium intermediates generated from the furan derivative.[1]
-
Critical Insight: The 2,3-dichloro substitution creates steric hindrance at the amine. Standard reflux in acetic acid is required; milder conditions (e.g., water/Lewis acid) may suffer from incomplete conversion due to the deactivated nucleophile.
Objective: Regioselective C2-formylation.[1]
-
Reagents: POCl₃ (Phosphorus Oxychloride), DMF (Dimethylformamide).[2]
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The electron-rich pyrrole attacks the Vilsmeier reagent (chloroiminium ion).[1]
-
Regioselectivity: The bulky 2,3-dichlorophenyl group at N1 creates steric clash at the C2/C5 positions. However, electronic direction strongly favors C2 over C3. Careful temperature control (-10°C to 0°C) is vital to maximize C2 selectivity over C3 or disubstitution.[1]
Part 3: Visualization of Synthetic Pathway
The following diagram illustrates the reaction flow and the critical intermediate states.
Caption: Linear synthesis via Clauson-Kaas cyclization followed by Vilsmeier-Haack C2-formylation.
Part 4: Detailed Experimental Protocol
Note: This protocol is a standardized adaptation for N-aryl pyrrole synthesis.
Step 1: Synthesis of 1-(2,3-dichlorophenyl)pyrrole
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Charge: Add 2,3-dichloroaniline (16.2 g, 100 mmol) and glacial acetic acid (100 mL).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (13.2 g, 100 mmol) in one portion.
-
Reaction: Heat to reflux (118°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of aniline.
-
Workup: Cool to room temperature. Pour into ice-water (500 mL). Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Purification: Wash organics with sat. NaHCO₃ (to remove acid) and brine. Dry over Na₂SO₄.[1] Concentrate. Purify via silica gel chromatography (100% Hexane → 5% EtOAc/Hexane) to yield the intermediate oil/solid.
Step 2: Vilsmeier-Haack Formylation
-
Reagent Prep: In a separate dried flask under N₂, cool DMF (12 mL) to 0°C. Dropwise add POCl₃ (1.1 eq) over 15 mins. Stir 30 mins to form the Vilsmeier salt (white precipitate may form).
-
Addition: Dissolve the intermediate pyrrole (from Step 1) in minimal DMF or DCM. Add dropwise to the Vilsmeier reagent at 0°C.[1]
-
Reaction: Allow to warm to RT and stir for 2–3 hours. Do not overheat, or C3 isomer formation increases.
-
Hydrolysis: Pour the mixture onto crushed ice containing Sodium Acetate (buffer). Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.
-
Isolation: Extract with EtOAc. Wash with water and brine.[1] Recrystallize from Ethanol/Hexane if solid, or column chromatography if oil.
Part 5: Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, compare against these expected spectral parameters:
| Technique | Expected Signals / Parameters |
| ¹H NMR (CDCl₃) | • Aldehyde (-CHO): Singlet, ~9.5–9.7 ppm.[3][4]• Pyrrole H3: Doublet of doublets, ~7.0–7.1 ppm (deshielded by carbonyl).• Pyrrole H4/H5: Multiplets, ~6.3–6.5 ppm.[3][4]• Aromatic Ring: Multiplet, 7.2–7.6 ppm (3 protons). |
| IR Spectroscopy | • C=O Stretch: Strong band at 1660–1680 cm⁻¹ (conjugated aldehyde).• C-Cl Stretch: 700–800 cm⁻¹.[1] |
| Mass Spectrometry | • Parent Ion: [M+H]⁺ = 240/242 (Characteristic Cl₂ isotope pattern 9:6:1). |
Part 6: Safety & Handling (MSDS Highlights)
-
2,3-Dichloroaniline (Precursor): Highly toxic by inhalation and skin contact. Potential methemoglobinemia inducer.[1] Use double-gloving (Nitrile).[1]
-
POCl₃: Reacts violently with water.[1] Corrosive. All glassware must be oven-dried.[1] Quench excess reagent slowly into ice.
-
Target Aldehyde: Likely a skin sensitizer and irritant.[1] Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation to the carboxylic acid.
References
-
Clauson-Kaas, N., & Timbie, Z. (1952). The preparation of N-substituted pyrroles.[1][5][6][7][8] Acta Chemica Scandinavica, 6, 867.
-
Silverstein, R. M., et al. (1956). 2-Pyrrolealdehyde: Vilsmeier-Haack Formylation Protocol. Organic Syntheses, Coll.[2] Vol. 4, p. 831.
-
PubChem Database. 1-(3,5-dichlorophenyl)pyrrole-2-carboxaldehyde (Analogous Structure Data).
-
Beilstein Journal of Organic Chemistry. (2011). Clauson–Kaas pyrrole synthesis using diverse catalysts.[1][8]
Sources
- 1. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
